molecular formula C14H19NO2 B1606376 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 37943-54-7

8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1606376
CAS RN: 37943-54-7
M. Wt: 233.31 g/mol
InChI Key: AOAMQMAEEUONRT-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.5]decane is an organic compound that appears as a clear colorless to yellowish liquid . It’s used in the synthesis of other complex organic compounds .


Synthesis Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H14NO2 . The InChI Key is KPKNTUUIEVXMOH-UHFFFAOYSA-O .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108 - 110 °C (35 hPa) and a density of 1.117 g/cm3 . Its refractive index is 1.4809 to 1.4829 (20°C, 589 nm) .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their pharmacological properties. For example, Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, evaluating them for dopamine agonist activity, though none exhibited central nervous system activity (Brubaker & Colley, 1986).

Structural Studies

Richter et al. (2022) conducted a structural study on a compound containing a 1,4-dioxa-8-azaspiro[4.5]decane side chain, providing insights into its conformation and bonding characteristics (Richter et al., 2022).

Tumor Imaging Applications

Xie et al. (2015) synthesized and evaluated 1,4-dioxa-8-azaspiro[4.5]decane derivatives as σ1 receptor ligands, suggesting their potential use in tumor imaging (Xie et al., 2015).

Nonlinear Optical Material Development

Kagawa et al. (1994) and Sagawa et al. (1993) explored 1,4-dioxa-8-azaspiro[4.5]decane derivatives for nonlinear optical devices, highlighting their potential in frequency doublers for laser diodes (Kagawa et al., 1994); (Sagawa et al., 1993).

Antibacterial Evaluation

Natarajan et al. (2021) synthesized triaza and dioxa aza spiro derivatives, including 1,4-dioxa-8-azaspiro[4.5]decane compounds, and evaluated their antibacterial activity, finding significant efficacy against various bacterial species (Natarajan et al., 2021).

Mass Spectrometric Studies

Solomons (1982) conducted a mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane, providing insights into its fragmentation patterns and mechanisms (Solomons, 1982).

Pollutant Removal

Akceylan et al. (2009) synthesized a Mannich base derivative of 1,4-dioxa-8-azaspiro[4.5]decane for pollutant removal, particularly effective in sorbing carcinogenic azo dyes (Akceylan et al., 2009).

Growth-Regulating Activity

Sharifkanov et al. (2001) synthesized a derivative of 1,4-dioxa-8-azaspiro[4.5]decane with growth-regulating activity, highlighting its potential in agricultural applications (Sharifkanov et al., 2001).

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAMQMAEEUONRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236974
Record name 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane
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URL https://comptox.epa.gov/dashboard/DTXSID301236974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37943-54-7
Record name 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37943-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Benzyl-1,4-dioxa-8-azaspiro(4.5)decane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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